molecular formula C6H10F3NO B2519234 (3R,5S)-5-(trifluoromethyl)piperidin-3-ol CAS No. 2227198-76-5

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol

Cat. No. B2519234
CAS RN: 2227198-76-5
M. Wt: 169.147
InChI Key: ZNWMHVACINVUCM-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,5S)-5-(trifluoromethyl)piperidin-3-ol”, also known as CF3-pyrrolidine alcohol, is a chemical compound that has been of interest in various fields. It is available for purchase for pharmaceutical testing .

Scientific Research Applications

1. Enantiomeric Resolution and Chiral Recognition

A study by Ali et al. (2016) explores the enantiomeric resolution and simulation studies of various stereomers, including those similar to (3R,5S)-5-(trifluoromethyl)piperidin-3-ol. The research highlights the role of hydrogen bonding and π–π interactions in chiral recognition, which can be crucial for understanding the behavior of compounds like (3R,5S)-5-(trifluoromethyl)piperidin-3-ol in different matrices (Ali et al., 2016).

2. Divergent Synthesis of Piperidines

Olofsson et al. (2006) describe the divergent synthesis of various dioxygenated piperidines, which includes compounds related to (3R,5S)-5-(trifluoromethyl)piperidin-3-ol. This study is significant for understanding the pharmacological potential of such piperidines (Olofsson et al., 2006).

3. Structural Investigation of Piperidine Derivatives

Research by Dapporto et al. (2002) focuses on the structural investigation of various disubstituted piperidine derivatives, including (3R,5R)-1-benzyl-piperidine-3,5-diol. This study provides valuable insights into the structural characteristics of piperidine derivatives, which are relevant for (3R,5S)-5-(trifluoromethyl)piperidin-3-ol (Dapporto et al., 2002).

4. Synthesis of Trifluoromethyl Substituted Piperidines

Rioton et al. (2015) discuss the stereoselective synthesis of 3-substituted 2-(trifluoromethyl)piperidines, achieved by ring expansion of (trifluoromethyl)prolinols. This research is directly relevant to understanding the synthesis pathways of compounds like (3R,5S)-5-(trifluoromethyl)piperidin-3-ol (Rioton et al., 2015).

5. Anti-Tuberculosis Activity of Piperidinol Analogs

Sun et al. (2009) investigated the anti-tuberculosis activity of piperidinol analogs, including those with structural similarities to (3R,5S)-5-(trifluoromethyl)piperidin-3-ol. Although the focus was on anti-tuberculosis activity, this study offers insights into the broader pharmacological potential of such compounds (Sun et al., 2009).

properties

IUPAC Name

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.